Istaroxime

Overview

Description

Istaroxime is a novel, first-in-class dual-mechanism agent developed for acute heart failure (AHF) and investigated for anticancer applications. Its primary mechanisms involve Na+/K+ ATPase inhibition (enhancing myocardial contractility) and SERCA2a activation (improving calcium reuptake into the sarcoplasmic reticulum, thereby promoting diastolic relaxation). Clinically, it increases cardiac output, systolic blood pressure (SBP), and ejection fraction (LVEF) while reducing pulmonary artery pressure and heart rate (HR).

Key physicochemical properties include a chemical hardness of 5.19 eV (indicating high stability) and electronegativity of 3.155 eV, as determined by Density Functional Theory (DFT) calculations. Its short plasma half-life (~1 hour) necessitates intravenous administration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of istaroxime involves multiple steps, starting from androstenedione. The key steps include the introduction of an aminoethoxy group and the formation of an oxime. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Detailed synthetic routes are proprietary and not fully disclosed in public literature .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, controlling reaction conditions, and employing purification techniques such as crystallization and chromatography. The exact industrial methods are proprietary and specific to the manufacturing company .

Chemical Reactions Analysis

Types of Reactions

Istaroxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Istaroxime has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular calcium handling and signaling pathways.

Medicine: Primarily researched for its potential to treat acute decompensated heart failure by improving cardiac contractility and relaxation.

Industry: Potential applications in the development of new cardiovascular drugs and therapies

Mechanism of Action

Istaroxime exerts its effects through a dual mechanism of action:

Inhibition of Sodium/Potassium Adenosine Triphosphatase (Na+/K+ ATPase): This inhibition increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, leading to increased intracellular calcium levels. This enhances cardiac contractility.

Stimulation of Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase Isoform 2a (SERCA2a): This stimulation increases the rate of calcium sequestration into the sarcoplasmic reticulum, promoting cardiac relaxation

Comparison with Similar Compounds

Digoxin

- Mechanism : Inhibits Na+/K+ ATPase, increasing intracellular calcium and contractility.

- Clinical Outcomes: Raises diastolic Ca²⁺ levels more than istaroxime, increasing arrhythmia risk.

- Safety : Higher toxicity risk (narrow therapeutic index) compared to this compound.

- Anticancer Activity: Limited to Na+/K+ ATPase inhibition; less effective in suppressing migration (e.g., in prostate cancer).

| Parameter | This compound | Digoxin |

|---|---|---|

| Na+/K+ ATPase IC₅₀ | 0.43 μM | ~1 nM |

| SERCA2a Activation | Yes | No |

| Diastolic Ca²⁺ Increase | Moderate | High |

| Heart Rate Effect | Decreases HR | May increase HR |

Dobutamine

- Mechanism : Beta-1 adrenergic agonist, increasing cAMP and calcium influx.

- Clinical Outcomes :

- Safety : Associated with tachycardia and hypotension, unlike this compound.

| Parameter | This compound | Dobutamine |

|---|---|---|

| Inotropic Effect | Yes | Yes |

| Lusitropic Effect | Yes | No |

| Myocardial O₂ Consumption | Stable | Increased |

| Systolic BP Effect | Increases | Variable/Decreases |

Levosimendan

- Mechanism : Calcium sensitizer (binds troponin C) and ATP-dependent K⁺ channel opener.

- Vasodilation may cause hypotension, unlike this compound’s SBP elevation.

- Safety : Risk of hypotension limits use in hypotensive AHF patients.

| Parameter | This compound | Levosimendan |

|---|---|---|

| SERCA2a Activation | Yes | No |

| Vasodilation | No | Yes |

| Systolic BP Effect | Increases | Decreases |

Omecamtiv Mecarbil

- Mechanism : Selective cardiac myosin activator.

- Clinical Outcomes: Enhances systolic ejection time but lacks lusitropic benefits. No significant effect on diastolic function or HR.

| Parameter | This compound | Omecamtiv Mecarbil |

|---|---|---|

| Systolic Function | Improves | Improves |

| Diastolic Function | Improves | No effect |

| Heart Rate Effect | Decreases | Neutral |

Key Differentiators of this compound

Dual Mechanism: Uniquely combines inotropic (Na+/K+ ATPase inhibition) and lusitropic (SERCA2a activation) effects, addressing both systolic and diastolic dysfunction.

Safety Profile : Unlike digoxin and dobutamine, it lowers HR and avoids arrhythmias/hypotension.

Anticancer Potential: Inhibits topoisomerase I (IC₅₀ = -5.879 kcal/mol) and suppresses prostate cancer migration via Orai1/FAK pathways, surpassing digoxin’s effects.

Energetic Efficiency : Enhances cardiac work without increasing myocardial oxygen demand.

Biological Activity

Istaroxime is a novel compound with significant biological activity, particularly in the fields of oncology and cardiology. It serves as an inotropic agent with dual mechanisms, enhancing both contractility and relaxation of cardiomyocytes, and has shown promising anticancer properties. This article synthesizes recent research findings, case studies, and experimental data regarding the biological activities of this compound.

This compound functions primarily through two distinct mechanisms:

- SERCA2a Stimulation : It enhances calcium uptake into the sarcoplasmic reticulum, improving cardiac contractility.

- Topoisomerase Inhibition : this compound has been identified as an inhibitor of topoisomerase I, which is pivotal in DNA replication and repair processes.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including lung (A549), breast (MCF7), and prostate (PC3) cancers.

Cell Proliferation Assay Results

The effectiveness of this compound was assessed using MTT assays to determine the IC50 values across different cell lines:

| Cell Line | IC50 (µM) | Sensitivity Ranking |

|---|---|---|

| A549 | 2 | Most Sensitive |

| MCF7 | 12 | Moderate |

| PC3 | 16 | Least Sensitive |

These results indicate that this compound exhibits a concentration-dependent inhibitory effect on cell proliferation, with A549 cells being particularly sensitive to treatment .

Molecular Docking Studies

Further investigations into the molecular interactions of this compound revealed strong binding affinities to topoisomerase enzymes. The docking scores were approximately -5 kcal/mol, indicating a robust interaction facilitated by hydrogen bonds and π-alkyl interactions due to the compound's aromatic structure .

Cardiovascular Effects

This compound has shown significant promise in treating acute heart failure (AHF). A systematic review and meta-analysis of randomized controlled trials highlighted its efficacy in improving cardiac function metrics such as left ventricular ejection fraction (LVEF) and cardiac index.

Key Findings from Clinical Trials

The pooled analysis from three studies involving 300 patients indicated:

- Increase in LVEF : Mean Difference (MD): 1.06 (95% CI: 0.29, 1.82)

- Reduction in LV End-Systolic Volume (LVESV) : MD: -11.84 (95% CI: -13.91 to -9.78)

- Increase in Systolic Blood Pressure (SBP) : MD: 8.41 (95% CI: 5.23 to 11.60)

However, gastrointestinal events were more prevalent in patients treated with this compound compared to placebo .

Case Studies

Several case studies have illustrated the clinical application of this compound:

- Case Study 1 : A patient with severe acute decompensated heart failure showed marked improvement in cardiac output and renal function after administration of this compound without significant increases in heart rate.

- Case Study 2 : In a cohort study involving patients with early cardiogenic shock, this compound treatment resulted in improved hemodynamic stability and reduced need for mechanical support .

Q & A

Basic Research Questions

Q. What is the dual mechanism of action of istaroxime in improving cardiac function?

this compound enhances both systolic contraction and diastolic relaxation via two distinct pathways: (1) inhibition of Na+/K+-ATPase (NKA), which increases intracellular sodium and calcium levels to boost contractility, and (2) activation of SERCA2a, a sarcoplasmic reticulum calcium pump that accelerates calcium reuptake, improving diastolic relaxation . Methodologically, these effects are validated using isolated cardiac SR vesicles, Ca²⁺ flux assays, and hemodynamic measurements in animal models of heart failure .

Q. Which hemodynamic parameters are most responsive to this compound in acute heart failure (AHF) studies?

Key parameters include systolic blood pressure (SBP), cardiac output, and pulmonary capillary wedge pressure (PCWP). In Phase 2 trials (e.g., SEISMiC), this compound significantly increased SBP (p=0.017 at 6 hours) and improved cardiac output by ~15% during infusion, while reducing PCWP . These outcomes are measured via invasive hemodynamic monitoring and echocardiography .

Q. What preclinical models are used to study this compound's cardiac effects?

Common models include:

- Canine heart failure models for SERCA2a activity and Ca²⁺ cycling .

- Zebrafish embryos (e.g., plnaR14del mutants) to assess calcium transient amplitude and diastolic relaxation using fluorescence imaging .

- Hamster cardiomyopathy models for long-term effects on autonomic tone and coronary flow .

Advanced Research Questions

Q. How does this compound exhibit anti-migratory effects in non-cardiac cell lines, and what are the implications?

In prostate cancer (DU-145) cells, this compound inhibits migration by downregulating Orai1/Stim1 expression (reducing store-operated Ca²⁺ entry) and dephosphorylating FAK, a kinase critical for cell adhesion and motility. Confocal microscopy and transwell assays show 24-hour treatment with 2.5 µM this compound reduces migration by >50% . This suggests off-target effects warranting further exploration in oncology .

Q. How are dosing regimens optimized in this compound clinical trials to balance efficacy and safety?

The SEISMiC trials tested escalating doses (0.5–1.5 µg/kg/min) and infusion durations (24–60 hours). The 1.0 µg/kg/min dose showed optimal SBP improvement (292.4±24 vs. 190.9±26 mmHg*hr, p=0.0031) without arrhythmias. Pharmacokinetic profiling (e.g., Cmax, T½) and dose-response modeling are critical for regimen design .

Q. How do researchers reconcile contradictory findings between preclinical promise and limited clinical adoption?

While preclinical studies highlight this compound’s SERCA2a activation and anti-arrhythmic potential, clinical translation is hindered by small trial sizes and lack of Phase 3 data. Meta-analyses of RCTs (n=300 patients) confirm improved cardiac index (MD: 0.18 L/min/m², p=0.00001) but underscore the need for larger trials to validate mortality benefits .

Q. What challenges exist in translating this compound’s SERCA2a activation from animal models to humans?

Species-specific differences in SERCA2a expression and calcium handling necessitate cross-validation. For example, canine failing hearts show greater SERCA2a sensitivity to this compound than healthy hearts, but human trials require tissue-specific biomarkers (e.g., phospholamban phosphorylation) and advanced imaging (e.g., cardiac MRI) .

Q. How is this compound’s effect on calcium dynamics quantified in experimental systems?

Techniques include:

- Fura-2 fluorescence for real-time Ca²⁺ transients in cardiomyocytes .

- Pressure-volume loop analysis in intact hearts to assess diastolic stiffness .

- Zebrafish embryo imaging to measure ejection fraction and relaxation time (e.g., 100 µM this compound improves diastolic Ca²⁺ by 30%, p≤0.05) .

Q. What endpoints are prioritized in this compound trials for cardiogenic shock?

Primary endpoints include SBP area-under-the-curve (AUC) and cardiac output. Secondary endpoints focus on renal function (e.g., creatinine levels) and arrhythmia incidence. The SEISMiC C trial (SCAI Stage C shock) uses adaptive design to refine endpoints for Phase 3 .

Q. How do researchers evaluate this compound’s safety profile relative to traditional inotropes?

Unlike dobutamine, this compound does not increase heart rate or myocardial oxygen demand. Safety assessments include continuous ECG monitoring (for arrhythmias) and biomarker analysis (e.g., troponin). Meta-analyses report higher gastrointestinal events (RR: 1.8) but no elevated arrhythmia risk .

Q. Tables

Q. Table 1: Key Preclinical Findings vs. Clinical Outcomes

Q. Table 2: Methodological Tools for this compound Research

Properties

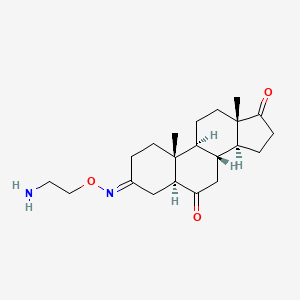

IUPAC Name |

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYLDWFDPHRTEG-PAAYLBSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870222 | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203737-93-3, 203738-46-9 | |

| Record name | Istaroxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISTAROXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.